molecular formula C20H27N3O4 B4398458 N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4398458
M. Wt: 373.4 g/mol
InChI Key: HVJVWSJLOYGZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 and has since been studied for its potential as an anti-cancer agent.

Mechanism of Action

N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide inhibits the transcription of ribosomal RNA by binding to the DNA template and preventing the recruitment of RNA polymerase I. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects and to inhibit the growth of cancer stem cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is its specificity for RNA polymerase I transcription, which makes it a promising target for cancer therapy. However, its effectiveness may be limited by the development of resistance in cancer cells and potential toxicity to normal cells.

Future Directions

Future research on N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide could focus on developing combination therapies with other anti-cancer agents to overcome resistance and increase efficacy. Additionally, further studies on the mechanism of action and potential toxicity of this compound could inform the development of more targeted and effective therapies for cancer.

Scientific Research Applications

N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has been studied for its potential as an anti-cancer agent, specifically in the treatment of solid tumors and hematological malignancies. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in cancer cells and necessary for their growth and proliferation.

properties

IUPAC Name

N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-3-26-16-10-9-14(13-17(16)25-2)20-22-19(27-23-20)12-11-18(24)21-15-7-5-4-6-8-15/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJVWSJLOYGZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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